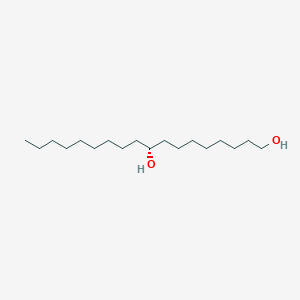
1,9-Octadecanediol, (R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,9-Octadecanediol, ®- is a chiral diol with the molecular formula C18H38O2 It is a long-chain aliphatic diol, which means it has two hydroxyl groups (-OH) attached to a long carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,9-Octadecanediol, ®- can be synthesized through several methods. One common approach involves the reduction of oleic acid derivatives. The process typically includes the following steps:
Epoxidation: Oleic acid is converted to its epoxide form using a peracid.
Ring-Opening: The epoxide is then subjected to ring-opening reactions using suitable nucleophiles.
Reduction: The resulting intermediate is reduced to yield 1,9-Octadecanediol, ®-.
Industrial Production Methods
Industrial production of 1,9-Octadecanediol, ®- often involves the use of renewable resources such as palm oil. The oleic acid derived from palm oil undergoes similar synthetic steps as mentioned above, ensuring a sustainable and cost-effective production process .
Analyse Chemischer Reaktionen
Types of Reactions
1,9-Octadecanediol, ®- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be further reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for converting hydroxyl groups to chlorides, which can then undergo further substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alkanes .
Wissenschaftliche Forschungsanwendungen
1,9-Octadecanediol, ®- has a wide range of applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polyurethanes and polyesters, contributing to the development of biodegradable polymers.
Pharmaceuticals: The compound’s chiral nature makes it valuable in the synthesis of enantiomerically pure drugs.
Materials Science: It is used in the production of surfactants and emulsifiers, which are essential in various industrial processes
Wirkmechanismus
The mechanism of action of 1,9-Octadecanediol, ®- is primarily related to its ability to interact with other molecules through its hydroxyl groups. These interactions can lead to the formation of hydrogen bonds, which play a crucial role in the compound’s reactivity and functionality. The molecular targets and pathways involved depend on the specific application, such as its role in polymerization reactions or as a chiral building block in pharmaceuticals .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Octadecanediol: Another long-chain diol with hydroxyl groups at different positions.
1,18-Octadecanediol: A diol with hydroxyl groups at the terminal positions of the carbon chain.
Uniqueness
1,9-Octadecanediol, ®- is unique due to its specific hydroxyl group positioning and chiral nature. This configuration allows for distinct reactivity and applications compared to other similar compounds. For instance, its chiral center makes it particularly valuable in the synthesis of enantiomerically pure substances .
Eigenschaften
CAS-Nummer |
173029-06-6 |
|---|---|
Molekularformel |
C18H38O2 |
Molekulargewicht |
286.5 g/mol |
IUPAC-Name |
(9R)-octadecane-1,9-diol |
InChI |
InChI=1S/C18H38O2/c1-2-3-4-5-6-9-12-15-18(20)16-13-10-7-8-11-14-17-19/h18-20H,2-17H2,1H3/t18-/m1/s1 |
InChI-Schlüssel |
GUQPPNZGDSQJGT-GOSISDBHSA-N |
Isomerische SMILES |
CCCCCCCCC[C@H](CCCCCCCCO)O |
Kanonische SMILES |
CCCCCCCCCC(CCCCCCCCO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-3-{[2-(dimethylamino)propyl]amino}naphthalene-1,4-dione](/img/structure/B14264600.png)

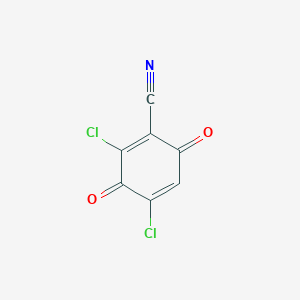

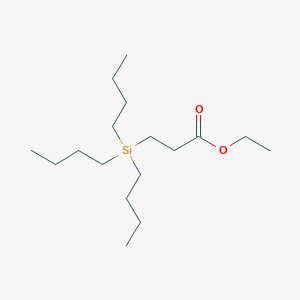

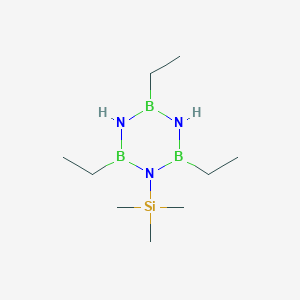
![4-({2-Oxo-2-[(tributylstannyl)oxy]ethyl}amino)pent-3-en-2-one](/img/structure/B14264654.png)
![2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]acetic acid](/img/structure/B14264655.png)
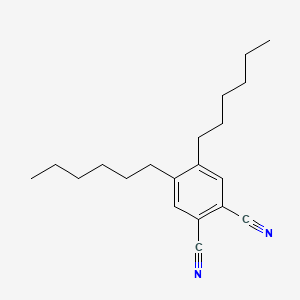
![2-(Acridin-3-yl)-1,2,3,4-tetrahydropyrimido[4,5-c]acridine](/img/structure/B14264671.png)
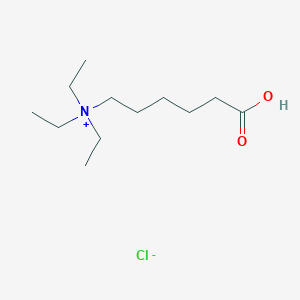
![2,2'-{Ditellane-1,2-diylbis[(2H-1,3-dithiol-4-yl-2-ylidene)]}bis(2H-1,3-dithiole)](/img/structure/B14264675.png)
![N-{Bis[(propan-2-yl)oxy]phosphoryl}glycylglycine](/img/structure/B14264689.png)
